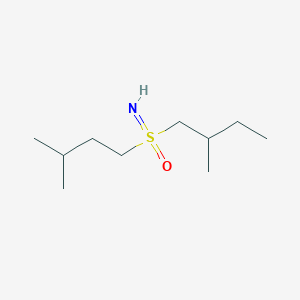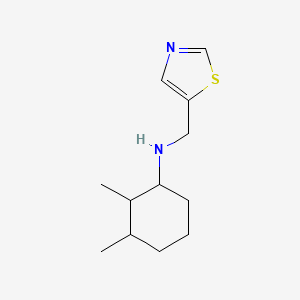![molecular formula C10H13BrClNO2 B13262415 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13262415.png)
2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C10H13BrClNO2. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an amino group and a propane-1,3-diol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-bromo-5-chlorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor, where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent (e.g., dimethyl sulfoxide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol can be compared with other similar compounds, such as:
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-{[(2-Bromo-5-fluorophenyl)methyl]amino}propane-1,3-diol: Similar structure but with a fluorine atom instead of chlorine.
2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butane-1,3-diol: Similar structure but with a butane moiety instead of propane.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
2-[(2-bromo-5-chlorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrClNO2/c11-10-2-1-8(12)3-7(10)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2 |
InChI Key |
HMZPEGWVBUABJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNC(CO)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


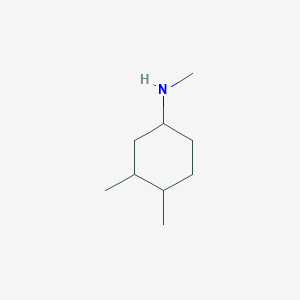
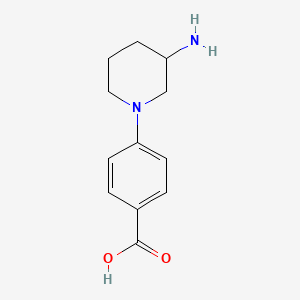

![5-(Pyrrolidin-1-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13262350.png)

![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13262362.png)
![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13262370.png)
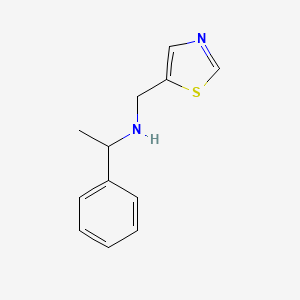

![2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13262385.png)

